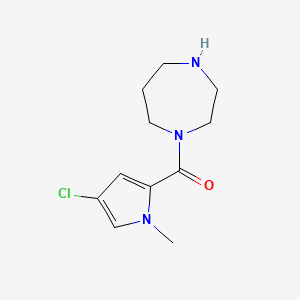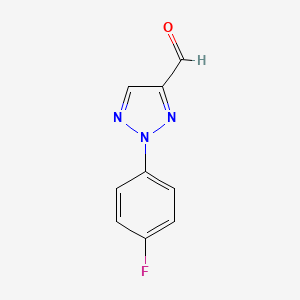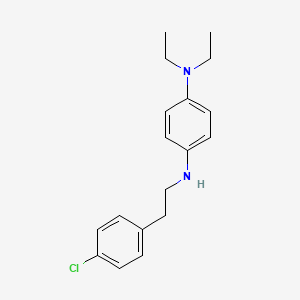![molecular formula C13H21N3O B1451733 2-Méthoxy-5-[(4-méthylpipérazin-1-yl)méthyl]aniline CAS No. 1041561-44-7](/img/structure/B1451733.png)
2-Méthoxy-5-[(4-méthylpipérazin-1-yl)méthyl]aniline
Vue d'ensemble
Description
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . It is characterized by the presence of a methoxy group, a piperazine ring, and an aniline moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins like the epidermal growth factor receptor (egfr) and anaplastic lymphoma kinase (alk) .
Biochemical Pathways
Related compounds have been shown to impact the janus kinases (jaks) and signal transducer and activator of transcription proteins (stats) signaling circuit, which is fundamental in innate immunity, inflammation, and hematopoiesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with its targets. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.
Analyse Biochimique
Biochemical Properties
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline can impact cell growth and survival .
Molecular Mechanism
At the molecular level, 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline may exhibit toxic or adverse effects, such as organ damage or altered physiological function .
Metabolic Pathways
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
The transport and distribution of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline can influence its accumulation and activity in different tissues .
Subcellular Localization
The subcellular localization of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline is essential for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction can be represented as follows:
2-Methoxyaniline+4-Methylpiperazine→2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline
- 2-Methoxy-5-methyl-4-[(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
Uniqueness
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and piperazine ring contribute to its stability and reactivity, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-5-7-16(8-6-15)10-11-3-4-13(17-2)12(14)9-11/h3-4,9H,5-8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTYPSWTPJXAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041561-44-7 | |
| Record name | 2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine](/img/structure/B1451656.png)




![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)





